(S)-2-(2-(Methylthio)phenyl)pyrrolidine hydrochloride
Description
(S)-2-(2-(Methylthio)phenyl)pyrrolidine hydrochloride (CAS: 129273-38-7) is a chiral pyrrolidine derivative featuring a methylthio (-SCH₃) substituent on the ortho position of the phenyl ring. The methylthio group contributes to its lipophilicity (predicted LogP ≈ 1.43–2.50) and electronic properties, which may influence receptor binding and metabolic stability.
Properties
IUPAC Name |
(2S)-2-(2-methylsulfanylphenyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NS.ClH/c1-13-11-7-3-2-5-9(11)10-6-4-8-12-10;/h2-3,5,7,10,12H,4,6,8H2,1H3;1H/t10-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADRPOCZVUWDGS-PPHPATTJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2CCCN2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=CC=C1[C@@H]2CCCN2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Scheme:
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Substrate Activation :
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2-Bromo-1-(methylthio)benzene (1.2 equiv) is activated with NaH in THF.
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Coupling :
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(S)-2-methylpyrrolidine (1.0 equiv) is added dropwise at 0°C.
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Stirred at 25°C for 12 h.
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Workup :
Optimized Parameters :
| Parameter | Value |
|---|---|
| Solvent | THF |
| Base | NaH (1.5 equiv) |
| Temperature | 0°C → 25°C |
| Yield | 78–82% |
Chiral Resolution via Diastereomeric Salt Formation
For racemic mixtures, chiral resolution using D-tartaric acid is employed:
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Salt Formation :
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Racemic 2-methylpyrrolidine (1.0 equiv) and D-tartaric acid (0.5 equiv) are dissolved in methanol.
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Heated to 50°C, then cooled to −20°C for crystallization.
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Recrystallization :
Comparison of Resolution Agents :
| Agent | ee (%) | Yield (%) |
|---|---|---|
| D-Tartaric acid | 99 | 65 |
| L-Tartaric acid | 98 | 60 |
Alternative Synthetic Routes
Hofmann Rearrangement of N-Methylpyrrole Acrylamide
CN1621403A describes a two-step method:
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Rearrangement :
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N-Methylpyrrole acrylamide undergoes Hofmann rearrangement with NaOBr to form N-methyl-2-aminovinylpyrrole.
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Hydrogenation :
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Catalytic hydrogenation (5% Ru/Al₂O₃, 80°C, 10 bar H₂) yields (S)-2-(2-aminoethyl)pyrrolidine.
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Limitations :
Cyano Intermediate Reduction
Reduction of N-methyl-3-cyanopiperidine with Raney nickel (5 bar H₂, 70°C) produces (S)-2-methylpyrrolidine (90% yield), followed by phenylthio group installation.
Industrial-Scale Process Design
A scalable protocol integrating hydrogenation and resolution steps achieves 92% overall yield:
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Step 1 : Hydrogenate 2-methylpyrroline (10 kg) with Pt/C in ethanol-methanol.
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Step 2 : Resolve with D-tartaric acid, isolating (S)-enantiomer.
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Step 3 : Couple with 2-bromo-1-(methylthio)benzene.
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Step 4 : Form hydrochloride salt via HCl gas treatment.
Cost Analysis :
| Component | Cost (USD/kg) |
|---|---|
| 2-Methylpyrroline | 120 |
| Pt/C Catalyst | 800 |
| D-Tartaric acid | 150 |
Quality Control and Characterization
Critical Parameters :
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Optical Purity : Analyzed via chiral HPLC (Chiralpak AD-H column, 98:2 hexane:isopropanol).
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Hydrochloride Content : Titration with AgNO₃ (≥99.5% purity).
Spectroscopic Data :
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¹H NMR (400 MHz, D₂O) : δ 7.45 (d, J = 8.2 Hz, 1H), 7.32 (t, J = 7.6 Hz, 1H), 3.52–3.48 (m, 1H), 3.12 (dd, J = 9.8 Hz, 1H).
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
(S)-2-(2-(Methylthio)phenyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxide or sulfone derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylthio group, forming the corresponding phenylpyrrolidine derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as a solvent.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation, sulfuric acid as a catalyst.
Major Products Formed
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Phenylpyrrolidine derivative.
Substitution: Nitro-substituted or halogen-substituted derivatives.
Scientific Research Applications
(S)-2-(2-(Methylthio)phenyl)pyrrolidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (S)-2-(2-(Methylthio)phenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors on the surface of cells, leading to changes in cellular signaling pathways.
Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting metabolic processes.
Modulation of Gene Expression: Influencing the expression of genes involved in various biological functions.
Comparison with Similar Compounds
Substituent Modifications on the Phenyl Ring
The phenyl ring substituent plays a critical role in determining physicochemical and biological properties. Key analogs include:
Key Observations :
- Methylthio (-SCH₃) vs. Methoxy (-OCH₃) : The methylthio group increases lipophilicity (LogP ~2.10 vs. ~1.85) and may enhance membrane permeability compared to methoxy analogs. However, methoxy derivatives could exhibit better solubility in aqueous media .
- Trifluoromethyl (-CF₃) : The -CF₃ group (e.g., 2-(4-(Trifluoromethyl)phenyl)pyrrolidine HCl) significantly increases LogP (~2.80) and metabolic stability due to strong electron-withdrawing and hydrophobic effects .
Stereochemical Differences
The (S)-enantiomer of the target compound is compared to its (R)-counterpart (CAS: 1381929-21-0). Stereochemistry critically impacts bioactivity; for example, (S)-configurations often exhibit higher affinity for chiral receptors in neurological targets. The (R)-enantiomer may display reduced efficacy or off-target effects .
Biological Activity
(S)-2-(2-(Methylthio)phenyl)pyrrolidine hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C11H15ClN2S
- Molecular Weight : 232.76 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of 2-(methylthio)phenylacetic acid with pyrrolidine under acidic conditions. The final product is obtained as a hydrochloride salt to enhance solubility.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study assessed various derivatives for their ability to inhibit bacterial growth, revealing that modifications in the methylthio group can enhance efficacy against Gram-positive bacteria.
Antiviral Activity
Recent investigations have highlighted the antiviral potential of pyrrolidine derivatives. For instance, certain compounds within this class have shown effectiveness against respiratory syncytial virus (RSV) and hepatitis C virus (HCV), with IC50 values ranging from 5 to 28 μM . While specific data on this compound is limited, its structural similarities suggest potential antiviral applications.
Neuropharmacological Effects
Pyrrolidine derivatives are also being studied for their neuropharmacological effects. The compound's interaction with serotonin receptors has been noted, with implications for anxiety and depression treatment. Preliminary studies suggest that it may act as a partial agonist at the 5-HT1A receptor, which is crucial in mood regulation .
The mechanism through which this compound exerts its biological effects likely involves modulation of neurotransmitter systems and direct interaction with viral replication mechanisms. Its ability to bind selectively to various receptors can lead to downstream effects that alter cellular signaling pathways.
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of methylthio-substituted pyrrolidines demonstrated enhanced activity against Staphylococcus aureus when compared to non-substituted analogs. The presence of the methylthio group was critical for this enhanced activity.
- Neuropharmacological Research : Another investigation focused on the behavioral effects of pyrrolidine derivatives in animal models showed that certain compounds reduced anxiety-like behaviors, suggesting a role in modulating serotonin pathways .
Data Summary Table
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C11H15ClN2S |
| Molecular Weight | 232.76 g/mol |
| Antimicrobial Activity | Effective against Gram-positive bacteria |
| Antiviral Activity | IC50: 5–28 μM (related compounds) |
| Neuropharmacological Effects | Potential partial agonist at 5-HT1A receptor |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (S)-2-(2-(Methylthio)phenyl)pyrrolidine hydrochloride, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via cyclization of intermediates such as tert-butyl carbamates under acidic conditions. For example, trichloroacetic acid has been used to synthesize structurally similar pyrrolidine derivatives, achieving cyclization at room temperature with yields dependent on solvent polarity and stoichiometry . Optimization may involve screening acid catalysts (e.g., HCl, TFA) and monitoring reaction progress via TLC or LC-MS.
- Key Parameters : Solvent choice (e.g., dichloromethane vs. acetonitrile), temperature control (20–25°C), and purification via recrystallization or column chromatography.
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodology :
- Chiral HPLC : To verify enantiopurity (≥98% as per industry standards for related pyrrolidine derivatives) using chiral stationary phases (e.g., Chiralpak AD-H) .
- 1H/13C NMR : To confirm stereochemistry and aryl substitution patterns. For example, the methylthio group’s singlet typically appears at δ 2.1–2.3 ppm .
- LC-MS : To detect impurities (<0.5% area) and validate molecular weight .
Q. How should this compound be stored to ensure stability in laboratory settings?
- Methodology :
- Store under inert atmosphere (argon or nitrogen) at room temperature to prevent hygroscopic degradation .
- Use desiccants (e.g., silica gel) in sealed containers. Avoid prolonged exposure to light, as thioether groups may oxidize .
Advanced Research Questions
Q. What mechanistic insights explain the stereochemical outcomes during synthesis of the (S)-enantiomer?
- Methodology :
- Chiral Auxiliaries : Use (S)-proline derivatives or enantioselective catalysts (e.g., BINAP-metal complexes) to control stereochemistry during cyclization .
- Kinetic Resolution : Monitor reaction kinetics to favor the (S)-enantiomer via differential activation energies .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) can predict transition states and optimize stereochemical control .
Q. How can researchers resolve contradictions in impurity profiles observed across different synthetic batches?
- Methodology :
- Impurity Mapping : Use LC-MS/MS to identify byproducts (e.g., des-methylthio analogs or diastereomers). Reference standards for common impurities (e.g., EP/BP pharmacopeial guidelines) are critical .
- Root-Cause Analysis : Investigate raw material variability (e.g., methylthio-phenyl starting material purity) or reaction quenching efficiency .
- Design of Experiments (DoE) : Apply factorial design to isolate variables (e.g., pH, temperature) contributing to impurity formation .
Q. What strategies are effective for enantiomeric enrichment when scaling up synthesis?
- Methodology :
- Crystallization-Induced Dynamic Resolution (CIDR) : Exploit differential solubility of enantiomers in solvents like ethanol/water mixtures .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) can selectively hydrolyze undesired enantiomers in racemic mixtures .
- Chiral Chromatography (SMB) : Simulated moving bed (SMB) systems enable large-scale separation with >99% enantiomeric excess .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
